molecular formula C15H10ClFN2S B11536259 4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B11536259
M. Wt: 304.8 g/mol
InChI Key: VOECJTAUKDLBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole class of organic compounds. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to the thiazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline in the presence of a thioamide. The reaction is carried out under reflux conditions, often using a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
  • 4-(4-chlorophenyl)-N-(4-ethylphenyl)-1,3-thiazol-2-amine
  • 4-(4-chlorophenyl)-N-(4-isopropylphenyl)-1,3-thiazol-2-amine

Uniqueness

4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential biological activities, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C15H10ClFN2S

Molecular Weight

304.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10ClFN2S/c16-11-3-1-10(2-4-11)14-9-20-15(19-14)18-13-7-5-12(17)6-8-13/h1-9H,(H,18,19)

InChI Key

VOECJTAUKDLBLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.